molecular formula C20H22N2O2 B2902324 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide CAS No. 1706471-77-3

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide

Cat. No.: B2902324
CAS No.: 1706471-77-3
M. Wt: 322.408
InChI Key: KBTXTEHISYXGDB-JXMROGBWSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide is a synthetic amide derivative characterized by a cinnamamide backbone linked to a 1-methylindolin-5-yl-substituted hydroxyethyl group.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-10,13,19,23H,11-12,14H2,1H3,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXTEHISYXGDB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety can be synthesized by reacting cinnamic acid with an amine under suitable conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the cinnamamide group can modulate the activity of enzymes or proteins. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s closest structural analogs involve variations in the indoline/indole core, substituents, or the cinnamamide linkage. Below is a comparative analysis of key derivatives:

Compound Name Structural Differences Reported Activity Source
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide (Target Compound) 1-Methylindolin-5-yl group; hydroxyethyl linker Limited direct data; inferred neuroactive/anti-cancer potential
N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide 4-Methoxyphenyl group replaces indoline core Discontinued; likely explored for anti-inflammatory properties
2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (1-F) 2-oxoindoline core; phenylacetamide linkage Antiproliferative activity (IC₅₀ ~3.2 µM in leukemia cells)
N-Methyl-1H-indole-5-ethanesulfonamide (MM0299.10) Ethanesulfonamide group; lacks cinnamamide Analgesic impurity; serotonin receptor modulation
N-[2-(1H-indol-3-yl)ethyl]nicotinamide Nicotinamide replaces cinnamamide; indole-3-yl group Neuroprotective effects in preclinical models

Pharmacological and Physicochemical Comparisons

  • Bioactivity :
    • The target compound’s indoline moiety may enhance blood-brain barrier penetration compared to purely aromatic analogs like 1-F .
    • Sulfonamide derivatives (e.g., MM0299.10 ) exhibit higher solubility but reduced metabolic stability compared to cinnamamide-linked compounds .
  • Substituent Effects :
    • The 1-methyl group on the indoline ring in the target compound likely reduces oxidative metabolism compared to unsubstituted indoles (e.g., N-[2-(1H-indol-3-yl)ethyl]nicotinamide ) .
    • Methoxy substituents (e.g., in N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide ) improve lipophilicity but may introduce CYP450 inhibition risks .

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide, and how is reaction efficiency monitored?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving:

  • Step 1: Condensation of 1-methylindoline-5-carbaldehyde with a hydroxyethylamine derivative under reflux in glacial acetic acid (2–4 hours, monitored by TLC) .
  • Step 2: Cinnamoyl chloride coupling to the intermediate in anhydrous dichloromethane with triethylamine as a base (0°C to RT, 12 hours).
  • Purification: Recrystallization from ethanol/water (7:3 v/v) yields a purity >95%, confirmed by HPLC (C18 column, acetonitrile/water gradient) .
    Key Parameters: Reaction progress tracked via TLC (silica gel, UV visualization), and yield optimized by adjusting molar ratios (1:1.2 for amine:cinnamoyl chloride).

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Purity: Assessed via reversed-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (60:40) .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include the indoline NH (~δ 8.2 ppm), cinnamoyl vinyl protons (δ 6.5–7.8 ppm), and hydroxyethyl protons (δ 3.6–4.1 ppm) .
    • HRMS: Exact mass calculated for C21H22N2O2 [M+H]+: 335.1756; observed: 335.1758 .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Cytotoxicity: MTT assay in HeLa and HepG2 cell lines (48-hour exposure, IC50 calculation) .
  • Antimicrobial Activity: Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
  • Solubility: Measured in PBS (pH 7.4) and DMSO using nephelometry .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl moiety influence bioactivity, and how is it resolved?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Absolute configuration determined by X-ray crystallography (Cu-Kα radiation) .
  • Bioactivity Correlation: Enantiomer-specific assays reveal >10-fold differences in cytotoxicity, with the R-configuration showing higher potency in kinase inhibition assays .

Q. What strategies address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Protocols: Harmonize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis: Pool data from independent studies (e.g., IC50 values against breast cancer cell lines) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., Nrf2 pathway proteins) .

Q. How can structural modifications enhance the compound’s metabolic stability?

Methodological Answer:

  • Modification Sites:
    • Indoline Ring: Introduce electron-withdrawing groups (e.g., -CF3 at position 7) to reduce CYP450-mediated oxidation .
    • Cinnamamide Moiety: Replace with fluorinated analogs (e.g., 4-fluorocinnamamide) to improve lipophilicity (logP adjusted from 2.8 to 3.4) .
  • In Vitro Stability: Assess half-life in human liver microsomes (HLM) with NADPH cofactor. Modified analogs show 2–3× longer t1/2 compared to parent compound .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Key residues: Lys745 and Thr790 form hydrogen bonds with the hydroxyethyl group .
  • MD Simulations: GROMACS-based 100-ns simulations validate stability of the ligand-protein complex (RMSD < 2.0 Å) .

Q. How are degradation products characterized under stress conditions?

Methodological Answer:

  • Forced Degradation: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2O2 (oxidative) at 60°C for 24 hours .
  • LC-MS/MS Analysis: Identify major degradation products (e.g., hydrolyzed cinnamic acid derivative, m/z 147.0652) .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Studies: Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma samples analyzed via UPLC-MS/MS (LLOQ: 1 ng/mL). Key parameters:

    ParameterIVPO
    Cmax (ng/mL)4500 ± 3001200 ± 150
    t1/2 (h)2.5 ± 0.34.8 ± 0.5
    Bioavailability27%

Q. How does the compound interact with serum albumin, and what are the implications?

Methodological Answer:

  • Fluorescence Quenching: Titrate compound into HSA (human serum albumin) solution. Stern-Volmer analysis shows static quenching (Ksv = 1.2 × 10^4 M−1), indicating strong binding .
  • Thermodynamic Parameters: ΔH = −45.2 kJ/mol (van’t Hoff plot), suggesting hydrogen bonding and van der Waals interactions dominate .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS: Detect impurities at 0.1% level using MRM (multiple reaction monitoring). Key transitions:

    ImpurityPrecursor > Product Ion (m/z)
    Des-methyl analog321 > 148
    Oxidized indoline337 > 165

Q. How can contradictory cytotoxicity data in 2D vs. 3D cell models be resolved?

Methodological Answer:

  • 3D Spheroid Assays: Compare IC50 in MCF-7 monolayers (2D: 12 µM) vs. spheroids (3D: 48 µM). Reduced efficacy in 3D models attributed to poor penetration (measured via confocal microscopy with fluorescent analog) .
  • Hypoxia Mimetics: Co-treatment with CoCl2 (hypoxia inducer) increases resistance 3-fold, suggesting microenvironmental factors influence activity .

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